Wortmannin from Penicillium funiculosum

Description

Historical Context and Discovery from Fungal Sources

The history of Wortmannin (B1684655) dates back to 1957, when Brian and his colleagues first isolated it from the fungus Penicillium wortmanni. Initially, its discovery was in the context of identifying new antibiotic substances produced by microorganisms. However, the true potential of Wortmannin as a scientific tool was not fully realized until much later.

In the early 1990s, research interest in Wortmannin was reignited when it was identified as a potent and specific inhibitor of phosphatidylinositol 3-kinases (PI3Ks). wikipedia.orgsigmaaldrich.com This discovery was a significant milestone, as PI3Ks are crucial enzymes involved in a multitude of cellular signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net The identification of Wortmannin as a PI3K inhibitor provided researchers with a powerful chemical probe to study these complex pathways. wikipedia.org Subsequent studies further elucidated its mechanism of action, revealing it to be a noncompetitive and irreversible inhibitor of PI3K. wikipedia.org

Primary Producer: Penicillium funiculosum and Related Fungi

While initially isolated from Penicillium wortmanni, the fungus most prominently associated with Wortmannin production is Penicillium funiculosum. researchgate.netdsmz.de This species has been a primary source for the isolation of Wortmannin for research purposes. P. funiculosum is a widespread filamentous fungus, known for its role as a plant pathogen, particularly affecting pineapples. nih.gov

The production of Wortmannin by P. funiculosum is influenced by various culture conditions. For instance, studies have shown that the fungus can grow over a wide pH range, from 2.0 to 12.0, and can even tolerate highly acidic conditions. nih.gov The optimal temperature for its cultivation is typically around 24°C.

Beyond P. funiculosum, other fungi have also been identified as producers of Wortmannin. These include Talaromyces wortmannii and Penicillium radicum. researchgate.net Research into these related fungi has provided further insights into the biosynthesis of this complex molecule. For example, studies on Penicillium radicum have detailed its fermentation profile, noting that the production of the antifungal metabolite, Wortmannin, begins in the late logarithmic phase of fungal growth and reaches its peak in the stationary phase.

Table 1: Fungal Sources of Wortmannin

| Fungal Species | Initial Discovery/Significance |

|---|---|

| Penicillium wortmanni | First isolated source of Wortmannin in 1957. |

| Penicillium funiculosum | Primary and widely studied producer of Wortmannin. researchgate.netdsmz.de |

| Talaromyces wortmannii | A known producer of Wortmannin and related compounds. researchgate.net |

| Penicillium radicum | Identified as a producer with studies on its fermentation profile. |

The biosynthesis of Wortmannin in these fungi is a complex process. It is understood to be a steroid metabolite, and its production is linked to signal transduction pathways within the fungus. For example, in Aspergillus parasiticus, a related fungus, the biosynthesis of a similar mycotoxin is regulated by a pathway that is sensitive to Wortmannin, suggesting a feedback mechanism.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O8 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

[(1R,3R,5S,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |

InChI |

InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12?,13-,15-,22+,23+/m1/s1 |

InChI Key |

QDLHCMPXEPAAMD-ZGSWIPFCSA-N |

SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2(C(CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Biosynthesis and Structural Aspects

Biosynthetic Pathways and Precursors

The biosynthesis of wortmannin (B1684655) is a complex process that originates from common sterol precursors, diverging from the primary metabolic pathways found in fungi. nih.govresearchgate.net Isotope labeling studies have been instrumental in elucidating its origins, confirming that the molecule is assembled in a steroid-like manner from two farnesyl pyrophosphate units, rather than from a diterpenoid precursor. nih.gov

The key precursor for the furanosteroid scaffold is lanosterol (B1674476), a fundamental sterol in fungi. nih.govnih.gov The biosynthetic route to wortmannin is understood to bifurcate from the well-established ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov While the complete enzymatic sequence for wortmannin in Penicillium funiculosum is a subject of ongoing research, significant insights have been gained from studying the biosynthesis of its close analogue, demethoxyviridin (B1670237). nih.govjst.go.jp

Research on demethoxyviridin has led to the identification of a biosynthetic gene cluster containing 19 genes. nih.gov This cluster orchestrates the intricate series of modifications required to transform lanosterol into the final furanosteroid structure. Key enzymatic steps in this proposed pathway include:

Multiple Oxidations: A series of oxidation reactions are catalyzed by cytochrome P450 monooxygenases. The gene cluster for demethoxyviridin contains six such enzymes, highlighting the importance of oxidative tailoring in the formation of the highly oxygenated furanosteroid core. nih.govjst.go.jp

Pregnane Side-Chain Cleavage: A notable step in the pathway is the cleavage of the sterol side-chain. In contrast to the single-enzyme process in mammals, this transformation in fungi requires a sequence of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase. nih.govjst.go.jp

Furan (B31954) Ring Formation: The characteristic furan ring is formed through a complex rearrangement and cyclization of the steroid A-ring.

This multi-step enzymatic cascade transforms the initial lanosterol precursor into the complex pentacyclic structure of wortmannin.

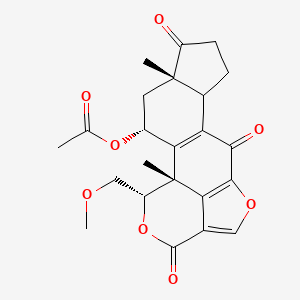

Furanosteroid Core Structure and Key Functional Groups

Wortmannin possesses a rigid pentacyclic structure that is a significant modification of the typical tetracyclic steroid nucleus. mdpi.com Its defining feature is a furan ring fused to the steroid A-ring at positions C4 and C6. nih.govresearchgate.net This structural element classifies it as a furanosteroid. The systematic IUPAC name for wortmannin is 1α-(Methoxymethyl)-3,7,17-trioxo-2-oxa-6,4-(epoxymetheno)androsta-5,8-dien-11α-yl acetate (B1210297). wikipedia.org

The molecule's reactivity is largely dictated by its specific arrangement of functional groups. The furan ring is rendered highly electrophilic due to the presence of adjacent electron-withdrawing carbonyl groups. acs.org This enhanced electrophilicity, combined with the strain inherent in the fused ring system, makes the furan moiety susceptible to nucleophilic attack. acs.org Specifically, the C20 carbon within the furan ring is a highly reactive site, enabling the molecule to form covalent bonds with target proteins. wikipedia.orgacs.org

| Feature | Description | Chemical Significance |

| Furanosteroid Core | A pentacyclic steroid framework with a furan ring fused to the A-ring at C4 and C6. nih.govresearchgate.net | Provides the fundamental scaffold of the molecule. |

| Electrophilic Furan Ring | The furan ring is flanked by carbonyl groups, increasing its reactivity. acs.org | Acts as a Michael acceptor, crucial for covalent modification of target enzymes. acs.org |

| C11 Acetoxy Group | An acetate ester functional group is located at the C11 position. | Contributes to the molecule's overall chemical properties and interactions. |

| C1 Methoxymethyl Group | A methoxymethyl ether is attached at the C1 position. | A key substituent on the modified A-ring. |

| Multiple Carbonyl Groups | Ketone groups are present at positions C3, C7, and C17. | These groups influence the electronic properties and reactivity of the entire molecule. |

Naturally Occurring Analogues and Derivatives from Fungi

Wortmannin is part of a larger family of furanosteroid natural products produced by a variety of fungal species. These analogues share the characteristic fused furan ring system but differ in their patterns of oxygenation and substitution. The discovery and characterization of these related compounds provide valuable insights into the structural diversity generated by fungal biosynthetic pathways.

Wortmannin itself has been isolated from several fungal species beyond Penicillium funiculosum, including Penicillium wortmanni, Talaromyces wortmannii, and Fusarium oxysporum. mdpi.comdrugbank.com Other prominent members of the furanosteroid family include viridin (B1683569), demethoxyviridin, and their corresponding reduced forms, viridiol (B1683570) and demethoxyviridiol. nih.govmdpi.com These compounds have been isolated from fungi such as Trichoderma viride, Gliocladium virens, and the ash dieback-causing fungus Hymenoscyphus pseudoalbidus. mdpi.com Further structural variations have been identified, such as wortmannolone (B560897) and wortmannolol, which were isolated from an endophytic Talaromyces species. mdpi.com

| Compound Name | Producing Fungi (Examples) | Structural Difference from Wortmannin |

| Viridin | Trichoderma viride, Gliocladium virens researchgate.netmdpi.com | Lacks the C11-acetoxy and C1-methoxymethyl groups; features a C2-methoxy group and a C1-hydroxyl group. |

| Demethoxyviridin | Unidentified fungus, Hymenoscyphus pseudoalbidus mdpi.com | Lacks the C2-methoxy group of viridin. |

| Viridiol | Trichoderma virens, Hymenoscyphus pseudoalbidus mdpi.com | Reduced form of viridin (hydroxyl group instead of ketone at C3). |

| Demethoxyviridiol | Unidentified fungus, Hymenoscyphus pseudoalbidus mdpi.com | Reduced form of demethoxyviridin (hydroxyl group instead of ketone at C3). |

| Wortmannolone | Talaromyces sp. mdpi.com | Varies in the side chain structure compared to wortmannin. |

| Wortmannolol | Talaromyces sp. mdpi.com | Varies in the side chain structure compared to wortmannin. |

| 9-epi-viridiol | Trichoderma virens mdpi.com | An epimer of viridiol at the C9 position. |

Mechanism of Action and Molecular Targets

Phosphoinositide 3-Kinase (PI3K) Inhibition

Wortmannin (B1684655) is recognized as a potent, non-specific inhibitor of phosphoinositide 3-kinases (PI3Ks). wikipedia.org These enzymes play a critical role in diverse cellular processes, including cell growth, survival, and differentiation, by phosphorylating the 3'-hydroxyl group of phosphoinositides. caymanchem.com Wortmannin's ability to block this activity has made it an invaluable tool in cell biology research. wikipedia.org

The inhibitory effect of Wortmannin on PI3K is both irreversible and covalent. wikipedia.orgstemcell.com The mechanism involves the formation of a stable, covalent bond with a specific lysine (B10760008) residue within the catalytic subunit of the enzyme. nih.govnih.gov Research has identified this key residue as Lys-802 in the p110α catalytic subunit. nih.govnih.gov The reaction occurs through a nucleophilic attack from the ε-amino group of Lys-802 on the C-20 position of Wortmannin's furan (B31954) ring, resulting in the formation of an enamine adduct. nih.gov This covalent modification permanently inactivates the enzyme. nih.govspandidos-publications.com The highly reactive C20 carbon is also responsible for the compound's short half-life of about 10 minutes in tissue culture. wikipedia.org

Wortmannin exhibits potent inhibitory activity against Class I, II, and III PI3K isoforms, with little selectivity among them. wikipedia.orgselleckchem.com It is generally effective at nanomolar concentrations, with a reported in vitro inhibitory concentration (IC₅₀) of approximately 3-5 nM for PI3K. wikipedia.orgselleckchem.com However, there are species-specific differences in sensitivity, particularly for Class II PI3Ks. For instance, the IC₅₀ values for Class II PI3Ks from Drosophila, mice, and humans are 5 nM, 50 nM, and 450 nM, respectively. caymanchem.comstemcell.com

Table 1: Inhibitory Potency (IC₅₀) of Wortmannin Against PI3K Isoforms

| Target | Class | Species | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| PI3K (general) | - | - | ~5 | wikipedia.org |

| PI3K (cell-free) | - | - | 3 | selleckchem.comselleckchem.com |

| Class II PI3K | II | Drosophila | 5 | caymanchem.comstemcell.com |

| Class II PI3K | II | Mouse | 50 | caymanchem.comstemcell.com |

| Class II PI3K | II | Human | 450 | caymanchem.comstemcell.com |

Wortmannin exerts its inhibitory function by targeting the ATP-binding site within the catalytic domain of PI3K. nih.govspandidos-publications.com Its covalent modification of Lys-802, a residue critical for the phosphate (B84403) transfer reaction, directly interferes with the enzyme's ability to bind ATP and phosphorylate its substrates. nih.govnih.gov The location of the Wortmannin binding site within this pocket is confirmed by studies showing that ATP and its analogs can effectively compete with Wortmannin for binding, thereby protecting the enzyme from inactivation. nih.gov This competition underscores that Wortmannin occupies the space normally filled by ATP, leading to a complete loss of catalytic function. nih.govspandidos-publications.com

Inhibition of Phosphoinositide 3-Kinase-Related Kinases (PIKKs)

Beyond the canonical PI3K family, Wortmannin's activity extends to the PI3K-related kinase (PIKK) family. nih.gov These are high molecular weight protein kinases that share sequence homology in their kinase domains with PI3Ks. aacrjournals.org This group includes key regulators of cellular stress responses, such as DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Inhibition of these targets generally requires higher concentrations of Wortmannin compared to PI3K inhibition. nih.gov

Wortmannin is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. nih.govaacrjournals.org It binds covalently to the kinase domain of the catalytic subunit, DNA-PKcs. aacrjournals.org The inhibition is potent, with reported IC₅₀ values of 16 nM in cell-free assays and approximately 250 nM in other studies. selleckchem.comaacrjournals.org A detailed kinetic analysis revealed that Wortmannin acts as a noncompetitive inhibitor with respect to ATP, with a Kᵢ of 120 nM. aacrjournals.org This inhibition of DNA-PK is a key mechanism behind Wortmannin's ability to sensitize cells to radiation. nih.govnih.gov

Wortmannin also directly inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. nih.govembopress.org Studies have shown that Wortmannin can irreversibly inhibit the serine-specific autokinase activity of mTOR at concentrations between 0.1 and 1 µM. nih.govembopress.org This inhibition occurs independently of mTOR's upstream regulation by PI3K/Akt and affects the signaling functions of the mTORC1 complex, which is involved in protein synthesis. nih.govnih.gov While effective, the concentrations of Wortmannin required to inhibit mTOR are significantly higher than those needed for PI3K inhibition. caymanchem.comstemcell.com

Table 2: Inhibitory Potency of Wortmannin Against PIKKs

| Target | IC₅₀ | Kᵢ | Inhibition Type | Reference |

|---|---|---|---|---|

| DNA-PK | 16 nM | 120 nM | Noncompetitive | selleckchem.comaacrjournals.org |

| ATM | 150 nM | - | - | selleckchem.comselleckchem.com |

| mTOR | 0.1-1 µM | - | Irreversible | nih.govembopress.org |

Polo-Like Kinase (PLK1, PLK3) Inhibition

Beyond its well-documented effects on PI3-kinases, Wortmannin is also a potent inhibitor of mammalian Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3), which are critical regulators of mitosis. nih.govnih.gov Research has demonstrated that Wortmannin inhibits PLK1 with an IC₅₀ of 24 nM. nih.govstemcell.com It also strongly inhibits PLK3, with a reported IC₅₀ of 49 nM. stemcell.com

The mechanism of this inhibition involves Wortmannin targeting a conserved lysine residue within the ATP-binding site of both PLK1 and PLK3. nih.govresearchgate.net This interaction was identified using a tetramethylrhodamine-wortmannin conjugate, which revealed covalent labeling on this key residue. nih.gov The inhibition of PLK3 by Wortmannin has been shown to have downstream consequences, such as a decrease in the DNA damage-induced phosphorylation of p53 on serine 20. nih.govresearchgate.net These findings highlight that at concentrations commonly used to inhibit PI3-kinases, Wortmannin can also significantly affect the functions of PLK1 and PLK3 in cell cycle progression and DNA damage checkpoints. nih.govnih.gov

Inhibitory Concentration of Wortmannin on Polo-Like Kinases

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| Polo-Like Kinase 1 (PLK1) | 24 | stemcell.com, nih.gov |

| Polo-Like Kinase 3 (PLK3) | 49 | stemcell.com |

Myosin Light Chain Kinase (MLCK) Inhibition

Wortmannin is a potent and irreversible inhibitor of smooth muscle Myosin Light Chain Kinase (MLCK). nih.govresearchgate.net The inhibitory action is directed at or near the catalytic site of the enzyme, an interaction that can be prevented by a high concentration of ATP. nih.govresearchgate.net Studies have demonstrated the marked selectivity of Wortmannin for MLCK. Under specific preincubation conditions, a concentration of 0.3 µM Wortmannin effectively inhibited MLCK activity, while a much higher concentration of 10 µM had minimal to no effect on other kinases such as cAMP-dependent protein kinase, cGMP-dependent protein kinase, calmodulin-dependent protein kinase II, and protein kinase C. nih.govresearchgate.net

At the cellular level, this inhibition has direct physiological consequences. Wortmannin has been shown to inhibit both the phosphorylation of the myosin light chain and the contraction of rat thoracic aorta stimulated by potassium chloride. nih.gov In phasic smooth muscle, such as the guinea-pig ureter, Wortmannin at concentrations of 1-4 µM abolishes force production with little to no change in intracellular calcium levels or electrical activity, indicating that the failure of contraction is a direct result of MLCK inhibition. nih.gov

Characteristics of Wortmannin Inhibition on MLCK

| Characteristic | Finding | Reference |

|---|---|---|

| Nature of Inhibition | Irreversible | nih.gov, researchgate.net |

| Mechanism | Acts at or near the catalytic site | nih.gov, researchgate.net |

| Selectivity | Highly selective for MLCK over other major protein kinases | nih.gov, researchgate.net |

| Cellular Effect | Inhibits myosin light chain phosphorylation and smooth muscle contraction | nih.gov, nih.gov |

Other Phosphatidylinositol 4-Kinase Interactions

While Wortmannin is most famous for its inhibition of Class I, II, and III PI3-kinases, it also affects other lipid kinases, notably certain phosphatidylinositol 4-kinases (PI4Ks). wikipedia.orgstemcell.com Research has implicated a Wortmannin-sensitive PI4K in the process of receptor endocytosis. nih.gov

In SH-SY5Y neuroblastoma cells, treatment with micromolar concentrations of Wortmannin inhibited the agonist-induced endocytosis of muscarinic cholinergic receptors. nih.gov This effect was correlated with a reduction in the synthesis of phosphatidylinositol-4-phosphate. Further investigation revealed that PI4K activity in subcellular fractions enriched with endocytic vesicles was preferentially inhibited by Wortmannin. This profile is consistent with the inhibition of the PI4Kβ isoform, which was found to be inhibited by over 75% in immunoprecipitated cell lysates treated with the compound. nih.gov These results indicate that the ongoing activity of a Wortmannin-sensitive PI4K, such as PI4Kβ, is a necessary step for the endocytosis of certain G-protein coupled receptors. nih.gov

Modulation of Intracellular Signaling Cascades

Regulation of the PI3K/Akt Pathway

Wortmannin's primary and most studied mechanism of action is the potent and covalent inhibition of phosphoinositide 3-kinases (PI3Ks). wikipedia.orgnih.gov It inactivates the catalytic subunit of PI3K, p110α, through the covalent modification of a critical lysine residue (Lys-802) located within the ATP-binding site. nih.gov This modification, which forms an enamine, renders the enzyme catalytically inactive. nih.gov

The inhibition of PI3K blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce the crucial second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). drugbank.com PIP₃ is essential for recruiting pleckstrin homology (PH) domain-containing proteins, most notably Akt (also known as Protein Kinase B or PKB) and its upstream activator PDK1, to the cell membrane. drugbank.comnih.gov By preventing the generation of PIP₃, Wortmannin effectively abolishes the activation of Akt and its downstream signaling cascade, which is fundamentally involved in regulating cell growth, proliferation, survival, and motility. nih.govmdpi.com

Impact on Nuclear Factor-κB (NF-κB) Transcriptional Activity

The effect of Wortmannin on the transcriptional activity of Nuclear Factor-κB (NF-κB) is complex and appears to be context-dependent. NF-κB is a family of transcription factors that regulate inflammatory responses, immunity, and cell survival. nih.gov

In some experimental systems, Wortmannin has been shown to inhibit NF-κB activation. For instance, it can block the activation of NF-κB induced by lipopolysaccharide (LPS) and phorbol (B1677699) esters. nih.gov This inhibition is correlated with the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Similarly, in a rat model of severe acute pancreatitis, Wortmannin treatment was found to decrease the expression of NF-κB in thyroid tissue, suggesting a suppressive role. nih.govnih.gov

Conversely, other studies report that Wortmannin can enhance or prolong NF-κB activation. In LPS-treated RAW 264.7 macrophage-like cells, Wortmannin potentiated NF-κB-dependent reporter gene activity by 3.9-fold and promoted a sustained activation of NF-κB DNA-binding. researchgate.net Another study using dendritic cells also found that Wortmannin increased NF-κB DNA-binding activity in response to LPS or poly(I:C). researchgate.net These disparate findings suggest that the PI3K/Akt pathway's regulation of NF-κB is intricate, and its inhibition by Wortmannin can lead to either suppression or potentiation of NF-κB activity depending on the cell type and stimulus.

Effects on Insulin (B600854) Signaling Pathways

The PI3K/Akt pathway is a central component of the insulin signaling cascade, and therefore Wortmannin significantly disrupts insulin-mediated cellular processes. mdpi.comresearchgate.net In skeletal muscle, Wortmannin dose-dependently inhibits insulin-stimulated glucose uptake and transport, with total inhibition occurring at a concentration of 1 µM. physiology.org This effect coincides directly with the inhibition of insulin receptor substrate-1 (IRS-1)-associated PI3-kinase activity. physiology.org

Wortmannin's blockade of the PI3K/Akt pathway also affects downstream targets involved in glucose metabolism. mdpi.com It prevents the insulin-stimulated activation of p70 ribosomal S6 kinase (p70S6K) and leads to the activation of glycogen (B147801) synthase kinase-3 (GSK-3), which in turn inhibits glycogen synthase. mdpi.com

Interestingly, the effect of Wortmannin on insulin secretion from pancreatic beta cells is paradoxical. Instead of inhibiting, Wortmannin was found to enhance insulin secretion in the presence of glucose and forskolin. nih.gov This effect is not due to its PI3-kinase inhibition but rather results from an increase in intracellular cyclic AMP (cAMP) levels, likely through the inhibition of a phosphodiesterase. nih.gov In other contexts, such as in seizure-prone mice with constitutively activated insulin signaling, oral administration of Wortmannin reduced the phosphorylation of Akt, PDK1, and mTOR, demonstrating its ability to dampen hyperactive insulin pathway signaling in vivo. nih.gov

Biological Activities in Preclinical and Cellular Models

Wortmannin (B1684655), a steroid metabolite originally isolated from the fungus Penicillium funiculosum, has been extensively studied for its potent biological activities, primarily stemming from its role as an irreversible inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes. e-century.usnih.gov Its effects on cellular processes are profound, influencing cell survival, proliferation, and the response to DNA damage.

Inhibition of Cell Proliferation and Growth

Wortmannin demonstrates a significant inhibitory effect on the proliferation and growth of various cell types, particularly cancer cells, in a dose- and time-dependent manner. ejgo.net In studies involving MCF-7 breast cancer cells, treatment with Wortmannin at concentrations ranging from 6.25 to 50 nM for 24, 48, and 72 hours resulted in a significant inhibition of cell proliferation compared to controls. ejgo.net Similarly, research on colorectal cancer (CRC) cells showed that Wortmannin effectively inhibited cell proliferation by modulating key regulatory proteins such as survivin and cyclin D1. benthamdirect.comnih.gov The mechanism underlying this anti-proliferative effect is largely attributed to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell cycle progression. e-century.usnih.gov The reduction in the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, disrupts normal growth signals, leading to a halt in proliferation. ejgo.net

Table 1: Effect of Wortmannin on Cancer Cell Proliferation

| Cell Line | Concentration Range | Duration of Exposure | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | 6.25 - 50 nM | 24, 48, 72 hours | Significant inhibition of proliferation. ejgo.net | ejgo.net |

| Colorectal Cancer Cells | Not specified | Not specified | Significant inhibitory effect on cell proliferation. nih.gov | nih.gov |

| Non-small-cell Lung Cancer | Not specified | Not specified | Inhibition of proliferation in a concentration-dependent manner. nih.gov | nih.gov |

Induction of Apoptosis and Programmed Cell Death Mechanisms

Wortmannin is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell lines. nih.gov In MCF-7 breast cancer cells, which are known to be resistant to many chemotherapeutic agents, Wortmannin treatment triggers classic apoptotic features. nih.gov These include cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. nih.gov The induction of apoptosis by Wortmannin in these cells is dose-dependent and is associated with an increased generation of intracellular reactive oxygen species (ROS). nih.gov

The pro-apoptotic activity of Wortmannin is linked to its inhibition of the PI3K/Akt survival pathway. By blocking this pathway, Wortmannin can sensitize cancer cells to apoptotic stimuli. For instance, in LNCaP prostate cancer cells, which are resistant to TNF-related apoptosis-inducing ligand (TRAIL), pretreatment with Wortmannin significantly enhanced TRAIL-induced apoptosis from approximately 10% to 45%. nih.gov This sensitization was mediated by the downregulation of IAP-2 (Inhibitor of Apoptosis Protein 2), a downstream target of Akt signaling. nih.gov Furthermore, studies in 4T1 breast cancer cells indicate that Wortmannin can activate both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways of apoptosis. e-century.us

Table 2: Apoptotic Effects of Wortmannin on Various Cancer Cell Lines

| Cell Line | Key Findings | Apoptotic Markers/Pathways | Reference |

| MCF-7 (Breast Cancer) | Induces apoptosis in a dose-dependent manner. ejgo.netnih.gov | Chromatin condensation, membrane blebbing, ROS generation. nih.gov | ejgo.netnih.gov |

| LNCaP (Prostate Cancer) | Enhances TRAIL-induced apoptosis. nih.gov | Downregulation of IAP-2 protein. nih.gov | nih.gov |

| 4T1 (Breast Cancer) | Induces apoptosis via autophagy inhibition. e-century.us | Activation of caspase-3, caspase-8, and caspase-9. e-century.us | e-century.us |

| Colorectal Cancer Cells | Induces apoptosis when combined with 5-FU. benthamdirect.com | Increased cells in sub-G1 phase, elevated ROS levels. benthamdirect.com | benthamdirect.com |

Autophagy Inhibition and Flux Modulation

Autophagy is a cellular degradation process that can promote cell survival under stress. Wortmannin is widely utilized as an inhibitor of autophagy. e-century.us It primarily functions by blocking the activity of the class III PI3K, also known as Vps34. e-century.usnih.gov This enzyme is essential for the initial stages of autophagy, specifically the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation. e-century.ustandfonline.com By inhibiting Vps34, Wortmannin prevents the nucleation and formation of autophagosomes. e-century.us

Studies in isolated rat hepatocytes demonstrated that Wortmannin inhibits protein degradation with an IC50 of 30 nM, an effect attributed to the inhibition of autophagic sequestration. nih.gov This inhibition occurs without altering lysosomal pH or intracellular ATP levels. nih.gov Research suggests that Wortmannin is a more suitable autophagy inhibitor than other compounds like 3-methyladenine (B1666300) due to its persistent inhibition of class III PI3K activity. nih.gov The inhibition of this survival mechanism can render cancer cells more susceptible to cell death. e-century.ustandfonline.com

DNA Damage and Repair Pathway Interference

Wortmannin significantly interferes with the cellular response to DNA damage, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA lesions. This interference is a direct consequence of its inhibitory action on PI3K-like kinases, including DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM) kinase, which are central to DSB repair. nih.govsemanticscholar.org

A key consequence of Wortmannin treatment is the inhibition of DSB repair, leading to their accumulation within the cell. nih.govnih.gov In studies using normal human fibroblasts and Chinese hamster ovary (CHO) cells, Wortmannin was shown to significantly inhibit the rejoining of DSBs induced by gamma radiation. nih.govoup.com This inhibition was observed at concentrations of 20 µM or more and was found to be near-maximal at this level. nih.govoup.com In contrast, Wortmannin had no effect on the repair of DNA single-strand breaks (SSBs), highlighting its specificity towards DSB repair pathways. oup.com

Research in DNA-PK-deficient SCID (severe combined immunodeficient) mouse cells revealed that Wortmannin treatment itself can induce the accumulation of spontaneous DSBs. nih.govsemanticscholar.orgresearchgate.net Treatment with 20 µM and 50 µM Wortmannin induced DNA damage equivalent to that caused by 0.37 and 0.69 Gy of γ-ray radiation, respectively. semanticscholar.orgresearchgate.net This accumulation of endogenous DSBs is thought to occur because Wortmannin inhibits the repair mechanisms that normally handle breaks arising during processes like DNA replication. nih.gov

Wortmannin's ability to block DNA repair is largely due to its inhibition of key kinases in the PI3K family that orchestrate the DNA damage response. semanticscholar.org One of these crucial targets is the ATM kinase. nih.gov ATM is a primary sensor of DSBs and initiates a signaling cascade to arrest the cell cycle and promote repair. aacrjournals.org Wortmannin inhibits the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets, such as histone H2AX. nih.govsemanticscholar.org

Disruption of Endocytosis and Vesicular Trafficking

Antifungal Properties and Mechanisms

Wortmannin exhibits broad-spectrum antifungal activity. nih.gov Research has re-confirmed its potency against various fungal strains. The antifungal mechanism of Wortmannin is linked to its ability to inhibit key cellular targets essential for fungal viability. Molecular docking studies have predicted that Wortmannin can effectively impede the action of several potential antifungal targets, including: nih.gov

Mevalonate-5-diphosphate decarboxylase: An enzyme crucial for the biosynthesis of sterols and isoprenoids, which are vital components of fungal cell membranes. nih.gov

Exocyst complex component SEC3: Involved in vesicle trafficking, which is essential for cell wall synthesis and polarized growth. nih.gov

Kre2p/Mnt1p (Golgi alpha1,2-mannosyltransferase): An enzyme involved in the synthesis of glycoproteins for the yeast cell wall. nih.gov

By inhibiting these pathways, Wortmannin disrupts critical processes such as cell membrane integrity, cell wall construction, and secretion, leading to its antifungal effect. nih.gov

Table 2: Predicted Antifungal Targets of Wortmannin

| Target Enzyme/Complex | Biological Process | Reference |

|---|---|---|

| Mevalonate-5-diphosphate decarboxylase | Sterol/isoprenoid biosynthesis | nih.gov |

| Exocyst complex component SEC3 | Vesicle trafficking for cell wall synthesis | nih.gov |

| Kre2p/Mnt1p | Biosynthesis of cell wall glycoproteins | nih.gov |

Radiosensitization in In Vitro and Animal Models of Cancer

A significant area of investigation is Wortmannin's ability to act as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment. nih.govfrontiersin.org Wortmannin is a potent inhibitor of PI3K-related kinases, including the DNA-dependent protein kinase (DNA-PKcs), a critical enzyme in the repair of DNA double-strand breaks induced by ionizing radiation. wikipedia.orgnih.gov

By inhibiting DNA-PKcs, Wortmannin compromises the cell's ability to repair radiation-induced damage, leading to increased cell death. nih.gov In preclinical studies, a nanoparticle formulation of Wortmannin (NP Wtmn) was developed to improve its pharmacological properties. NP Wtmn proved to be a potent radiosensitizer in vitro across multiple cancer cell lines and was significantly more effective than the conventional radiosensitizer cisplatin (B142131) in these models. nih.gov Furthermore, in vivo studies using two different murine xenograft models of cancer confirmed that NP Wtmn was an effective radiosensitizer. nih.gov The combination of PI3K/mTOR inhibitors with radiation has been shown to sensitize various cancer cells to radiation, often by impairing DNA damage repair pathways and affecting cell cycle progression. frontiersin.org

Table 3: Wortmannin as a Radiosensitizer in Cancer Models

| Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| In Vitro (Three cancer cell lines) | Nanoparticle Wortmannin (NP Wtmn) is a potent radiosensitizer, more effective than cisplatin. | Inhibition of DNA-dependent protein kinase (DNA-PKcs) phosphorylation. | nih.gov |

| In Vivo (Two murine xenograft models) | NP Wtmn is an effective radiosensitizer. | Inhibition of DNA damage repair. | nih.gov |

| Oral Squamous Cell Carcinoma Cells | Dual PI3K/mTOR inhibitors induce radiosensitization. | Downregulation of cyclin D1/CDK4 complex, leading to G1 phase arrest. | frontiersin.org |

Immunomodulatory Properties

Wortmannin, a furanosteroid metabolite isolated from Penicillium funiculosum, demonstrates significant immunomodulatory activities by acting as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). This mechanism allows it to interfere with critical signaling pathways that govern the function of various immune cells. Its effects have been characterized in a range of preclinical and cellular models, revealing a complex profile of immune suppression and modulation.

The primary molecular target of Wortmannin is the PI3K family of enzymes, which are crucial for signal transduction following the activation of a wide array of immune receptors. portlandpress.com By covalently binding to PI3K, Wortmannin blocks the generation of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the recruitment and activation of downstream effector proteins, such as the kinase Akt. nih.govnih.gov This interruption of the PI3K/Akt pathway is central to its influence on immune cell behavior, from proliferation and survival to the execution of effector functions like inflammation and antigen presentation. portlandpress.comnih.gov

Effects on Innate Immune Cells

Wortmannin exhibits profound effects on the functional responses of innate immune cells, including neutrophils, mast cells, and macrophages.

In neutrophils , Wortmannin has been shown to inhibit functions associated with acute inflammation. It effectively blocks the respiratory burst—the rapid release of reactive oxygen species (ROS)—that is induced by certain stimuli. nih.gov Specifically, it inhibits the phagocytosis-induced respiratory burst in neutrophils and mononuclear phagocytes at nanomolar concentrations. nih.gov However, studies have also suggested that the requirement for PI3K activity can be stimulus-dependent, as Wortmannin did not block respiratory burst or phagocytosis induced by E. coli in one study. nih.gov Furthermore, Wortmannin treatment has been observed to reduce neutrophil sequestration in pancreatic tissue in a rat model of acute pancreatitis. nih.gov

Mast cells , which are key mediators of allergic and inflammatory reactions, are also significantly impacted. Wortmannin effectively blocks the degranulation and exocytosis of pre-formed mediators following stimulation of the high-affinity IgE receptor. nih.gov Electron microscopy has confirmed that mast cells pre-incubated with Wortmannin fail to undergo the typical morphological changes of activation, such as granule swelling and fusion. nih.gov Notably, this inhibition of exocytosis occurs without affecting the production and release of certain de novo synthesized mediators, such as leukotriene C4 and interleukin-6 (IL-6). nih.gov This selective inhibition is linked to Wortmannin's ability to block the activation of phospholipase Cγ1 (PLCγ1), an enzyme involved in generating signals for calcium release and degranulation, while having little effect on PLCγ2. nih.gov

The response of macrophages to Wortmannin is multifaceted. In studies using murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), Wortmannin was found to enhance the production of nitric oxide (NO) and the secretion of tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that PI3K may play a role in a negative feedback loop that normally limits the activation of macrophages in response to LPS. nih.gov

| Immune Cell Type | Model System | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Neutrophils | Human Neutrophils | Inhibition of phagocytosis-induced respiratory burst | Interference with signal transduction leading to NADPH oxidase activation | nih.gov |

| Mast Cells | Mouse Bone Marrow-Derived Mast Cells | Blocks degranulation and exocytosis | Inhibition of PI3K-dependent granule swelling and fusion; Blocks PLCγ1 activation | nih.govnih.gov |

| Mast Cells | Mouse Bone Marrow-Derived Mast Cells | No effect on leukotriene C4 or IL-6 production | PI3K-independent pathway for cytokine production | nih.gov |

| Macrophages | Murine Peritoneal Macrophages | Enhances LPS-induced nitric oxide (NO) and TNF-α production | Inhibition of a PI3K-dependent negative regulatory signal | nih.gov |

Effects on Adaptive Immune Cells

Wortmannin also modulates the activity of lymphocytes, the central cells of the adaptive immune system. The PI3K pathway is integral to the development, survival, and activation of both T and B cells. portlandpress.com

In B lymphocytes , PI3K signaling is essential for antigen presentation, a critical step in initiating adaptive immune responses. Research has demonstrated that Wortmannin can block the processing and presentation of antigens by B cells to T cells. This occurs because Wortmannin treatment impairs the proteolytic degradation of the invariant chain and hinders the formation of peptide-MHC class II complexes. The underlying mechanism involves preventing the proper maturation and targeting of essential proteases, such as cathepsin D, to the cellular compartments where antigen loading occurs.

For T lymphocytes , the PI3K/Akt signaling cascade is a critical component downstream of T-cell receptor (TCR) activation and is involved in thymocyte development. portlandpress.com While direct studies on Wortmannin's effect on T-cell subsets in the context of this article are specific, the established role of PI3K as a crucial transducer of TCR signals indicates that its inhibition by Wortmannin would significantly impact T-cell activation, proliferation, and differentiation. portlandpress.comresearchgate.net

| Immune Cell Type / Process | Model System | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| B Lymphocytes | B Cell Lines | Blocks antigen processing and presentation | Prevents correct targeting of cathepsin D, limiting invariant chain degradation and peptide-MHC class II complex formation | nan |

| T Lymphocytes | CTLL-2 Cell Line | Inhibition of PI3-K activity downstream of IL-2 receptor | Direct inhibition of the p85 subunit of PI3-K | researchgate.net |

Synthetic Derivatives, Analogues, and Structure Activity Relationships Sar of Wortmannin

Wortmannin (B1684655), a furanosteroid metabolite isolated from the fungus Penicillium funiculosum, is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks). wikipedia.orgsigmaaldrich.comfrontiersin.org Its complex structure and high reactivity have made it a fascinating subject for chemical modification and structure-activity relationship (SAR) studies. These investigations aim to understand the molecular basis of its inhibitory activity, improve its selectivity, and develop novel tools for biological research and potential therapeutic applications.

Fermentation and Production Methodologies from Penicillium Funiculosum

Fermentation Conditions and Medium Optimization

The biosynthesis of secondary metabolites like wortmannin (B1684655) is highly sensitive to the environmental and nutritional conditions of the fungal culture. Optimization of fermentation parameters is a critical step in maximizing product yield. This process typically involves a systematic evaluation of various factors that influence fungal growth and metabolic activity.

Key parameters that are manipulated during the optimization of fermentation for wortmannin production include the composition of the culture medium (carbon and nitrogen sources, mineral salts, and pH) and physical conditions (temperature, aeration, and agitation). While a universally optimal medium for all Penicillium funiculosum strains does not exist, a general approach involves starting with a basal medium and then systematically varying the components to identify the ideal combination for both biomass accumulation and wortmannin synthesis.

Research on the production of other secondary metabolites by Penicillium species provides a framework for the optimization of wortmannin fermentation. For instance, studies on penicillin production have demonstrated the importance of carefully controlling the carbon-to-nitrogen ratio to trigger the onset of secondary metabolism. Similarly, for the production of (-)-mitorubrinic acid by a mutant strain of Penicillium funiculosum, glucose and diammonium phosphate (B84403) were identified as the most suitable carbon and nitrogen sources, respectively.

The following interactive data table illustrates a hypothetical optimization of fermentation conditions for wortmannin production, showcasing the systematic approach used to enhance yield.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Carbon Source | Glucose | Sucrose | Fructose | Glucose |

| Nitrogen Source | Peptone | Yeast Extract | Ammonium Sulfate | Yeast Extract |

| Initial pH | 5.0 | 6.5 | 7.5 | 6.5 |

| Temperature (°C) | 25 | 28 | 30 | 28 |

| Wortmannin Yield (mg/L) | 50 | 120 | 85 | >150 |

This table represents a simplified, illustrative example of a fermentation optimization process. Actual experimental designs would involve more complex statistical methods like response surface methodology to identify optimal conditions.

Strategies for Enhanced Biosynthesis and Yield Improvement

Beyond optimizing the general growth conditions, specific strategies can be employed to directly enhance the biosynthesis of wortmannin. These strategies often involve manipulating the metabolic pathways leading to the final product.

A crucial aspect of enhancing wortmannin biosynthesis is the understanding of its biosynthetic pathway. It has been established that wortmannin is a furanosteroid, and its biosynthesis originates from the sterol pathway, with lanosterol (B1674476) being a key precursor. nih.gov This knowledge opens up the possibility of improving yields through precursor feeding. By supplementing the fermentation medium with early-stage precursors of the sterol pathway, such as acetate (B1210297) or mevalonate, or even later-stage intermediates like lanosterol, it may be possible to drive the metabolic flux towards wortmannin production.

Furthermore, the identification of the biosynthetic gene cluster for a related furanosteroid, demethoxyviridin (B1670237), has shed light on the enzymatic steps involved in the formation of this class of compounds. nih.gov This includes a series of oxidations and rearrangements catalyzed by cytochrome P450 monooxygenases. Understanding these enzymatic steps could lead to strategies for overcoming potential bottlenecks in the pathway, for example, by enhancing the expression of rate-limiting enzymes.

Strain Improvement and Genetic Engineering for Production

The genetic modification of the producing organism, Penicillium funiculosum, offers a powerful approach to significantly increase wortmannin yields. This can be achieved through both classical strain improvement techniques and modern genetic engineering tools.

Classical Strain Improvement (CSI) involves the random mutagenesis of the fungal spores, typically using physical mutagens like UV irradiation or chemical mutagens, followed by a high-throughput screening process to identify high-producing mutants. pnas.org This method has been historically successful in dramatically increasing the yields of other fungal secondary metabolites, such as penicillin from Penicillium rubens. wikipedia.orgnih.gov The process involves iterative rounds of mutagenesis and selection, gradually accumulating beneficial mutations that lead to enhanced production. jst.go.jp

Genetic Engineering , particularly with the advent of CRISPR-Cas9 technology, allows for precise and targeted modifications of the fungal genome. nih.gov The development of a CRISPR-Cas9 gene-editing system for Penicillium funiculosum has paved the way for rational strain engineering. caymanchem.com This technology can be used to:

Delete competing pathways: Metabolic pathways that branch off from the wortmannin biosynthetic pathway and consume common precursors can be inactivated by deleting the genes encoding the relevant enzymes. For example, redirecting the flux from ergosterol (B1671047) biosynthesis towards wortmannin production could be a viable strategy.

Modify regulatory genes: The expression of secondary metabolite biosynthetic gene clusters is often controlled by specific transcription factors. Identifying and overexpressing these positive regulators can lead to a significant increase in product formation.

The following data table summarizes the different approaches to strain improvement for enhanced wortmannin production.

| Strategy | Description | Example Application for Wortmannin Production |

| Classical Strain Improvement | Random mutagenesis followed by screening for high-producing strains. | Exposing P. funiculosum spores to UV light and screening for colonies with increased wortmannin yield. |

| Targeted Gene Overexpression | Increasing the expression of specific genes in the biosynthetic pathway. | Using CRISPR-Cas9 to insert a strong promoter upstream of a key cytochrome P450 monooxygenase gene in the wortmannin cluster. |

| Gene Deletion | Removing genes from competing metabolic pathways. | Deleting a gene involved in the conversion of lanosterol to ergosterol to increase the precursor pool for wortmannin. |

| Regulatory Gene Manipulation | Modifying the expression of genes that control the entire biosynthetic cluster. | Overexpressing a putative transcriptional activator identified within the wortmannin biosynthetic gene cluster. |

The combination of optimized fermentation processes and advanced strain improvement strategies holds the key to unlocking the full potential of Penicillium funiculosum as a robust and efficient platform for the industrial production of the valuable chemical compound, wortmannin.

Analytical and Characterization Techniques

Isolation and Purification Methodologies

The production of Wortmannin (B1684655) begins with the fermentation of Penicillium funiculosum in a suitable culture medium. Following the fermentation process, a multi-step procedure is employed to extract and purify the compound.

The initial step typically involves the separation of the fungal biomass from the liquid culture broth. The crude Wortmannin is then extracted from the filtered broth using liquid-liquid extraction with an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297), based on the compound's solubility. ipb.pt This crude extract contains a mixture of various metabolites. To isolate Wortmannin, it is subjected to column chromatography, a fundamental technique in natural product chemistry. ipb.ptresearchgate.net The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.net A gradient elution system, where the solvent polarity is gradually increased, is used to separate the compounds based on their affinity for the stationary phase. Fractions are collected and those showing the desired activity or chromatographic profile are pooled. This process is often repeated one or more times to achieve a high degree of purification. researchgate.net

Chromatographic Separation Techniques

Chromatography is indispensable for both the preparative purification and the analytical assessment of Wortmannin. High-Performance Liquid Chromatography and Thin-Layer Chromatography are the primary methods used.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a Wortmannin sample and for its quantification. Purity levels of ≥98% are commonly reported for commercially available standards, as determined by HPLC. researchgate.net The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).

A typical HPLC analysis for Wortmannin involves a reversed-phase column, such as a C18 or Phenyl-Hexyl column. mdpi.com Separation is achieved using a gradient elution, often with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The detection of Wortmannin is commonly performed using a UV detector, as the molecule contains chromophores that absorb light in the ultraviolet spectrum. Given the furan (B31954) ring and conjugated carbonyl groups in its structure, detection is effective at low wavelengths, typically in the range of 200-260 nm. One study reported an elution time of 11.74 minutes for the compound under their specific HPLC conditions. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |

| Detection | UV-DAD (Photodiode Array Detector) at ~254 nm |

| Purity Assessment | ≥98% |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for screening fungal extracts for the presence of Wortmannin and for monitoring the progress of purification. This technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica gel, and developing the plate in a sealed chamber with a solvent system (mobile phase).

For complex fungal extracts, two-dimensional TLC can provide enhanced separation. A published method for a Penicillium extract utilized a cyano-derivatized silica gel plate. The plate was first developed in one direction with a nonpolar solvent system, dried, rotated 90 degrees, and then developed in the second direction with a more polar solvent system. The separated spots, including the one corresponding to Wortmannin, are typically visualized under UV light.

| Parameter | Reported Condition for Penicillium Extract |

|---|---|

| Stationary Phase | Cyano derivatized silica gel plate |

| Mobile Phase (Dimension 1) | Methylene chloride:Hexane:Acetic acid (9:10:1) |

| Mobile Phase (Dimension 2) | Acetonitrile:Methanol:Water (40:37:32) |

| Visualization | UV Radiation |

Spectroscopic and Spectrometric Characterization

While chromatography confirms purity, spectroscopic and spectrometric techniques are essential for unequivocally determining the molecular structure and formula of Wortmannin.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complex, polycyclic structure of Wortmannin. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be assembled. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

For a molecule with the complexity of Wortmannin, the ¹H NMR spectrum would reveal signals for its unique protons, including those on the steroid-like core, the furan ring, the methoxymethyl group, and the acetate group. The ¹³C NMR spectrum would correspondingly show distinct signals for each of the 23 carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carbonyl, olefinic, aliphatic carbons). 2D NMR experiments are then used to establish connectivity between protons and carbons, confirming the final structure.

| Nucleus | Information Provided | Expected Signals for Wortmannin Structure |

|---|---|---|

| ¹H | Number and environment of unique protons | Signals for methyls, methylenes, methines, olefinic H, methoxy (B1213986) group |

| ¹³C | Number and environment of unique carbons | Signals for carbonyls (ketone, ester, lactone), olefinic C, sp³ carbons |

| 2D (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Correlations confirming the entire molecular framework |

Note: A complete, citable dataset of specific ¹H and ¹³C chemical shifts for Wortmannin was not available in the consulted research literature. The table above describes the expected data from such an analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique used to determine the precise elemental composition of a molecule, thereby confirming its molecular formula. This method measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.

For Wortmannin, the accepted molecular formula is C₂₃H₂₄O₈. researchgate.net During HRESIMS analysis, the molecule is ionized, commonly by adding a proton to form the [M+H]⁺ ion. The instrument then measures the m/z of this ion. The experimentally observed mass is compared to the theoretical mass calculated for the proposed formula. A match within a very narrow tolerance (typically <5 parts per million) provides strong evidence for the correctness of the molecular formula. An HPLC-MS study has identified the protonated molecule of Wortmannin at an m/z of 429.

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₂₃H₂₄O₈ |

| Ion Analyzed | [M+H]⁺ |

| Calculated Exact Mass | 429.1544 Da |

| Observed Mass | Comparison of experimental value to calculated value |

Note: A specific experimental HRESIMS dataset showing the observed vs. calculated mass for Wortmannin was not available in the consulted research literature. The table reflects the known formula and the calculated mass for its protonated form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a method utilized for the qualitative and quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-vis range. upi.edu This absorption of energy leads to electronic transitions within the molecule. upi.edu In the analysis of Wortmannin, a metabolite isolated from Penicillium radicum, UV-Vis spectroscopy has been employed to characterize its structure. The UV-Vis spectrum of Wortmannin exhibits an absorption band at a wavelength (λ) of 205 nm, which is attributed to π → π* or n → π* electronic transitions within its molecular structure. researchgate.net The spectrum is typically recorded as a plot of absorbance versus wavelength. upi.edu The molecular formula for Wortmannin has been determined to be C₂₃H₂₄O₈. stemcell.comnih.gov

Biochemical and Cell-Based Assay Methodologies

Kinase Activity Assays (e.g., In Vitro Kinase Assays, Cell-Free Systems)

Wortmannin, originally isolated from Penicillium funiculosum, is widely recognized as a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks). rearus.runih.govguidetopharmacology.org In vitro kinase assays have established that Wortmannin irreversibly and covalently inhibits Class I, II, and III PI3Ks. stemcell.comcellsignal.com The inhibition occurs through the covalent modification of a critical lysine (B10760008) residue (Lys-802) in the catalytic subunit of PI3K, p110α, which is involved in the phosphate (B84403) transfer reaction. nih.gov

Detailed research findings have demonstrated its high potency, with an IC₅₀ (half-maximal inhibitory concentration) value in the low nanomolar range for PI3K, typically between 2-4 nM. rearus.ru While highly specific for PI3K at these low concentrations, studies have shown that at higher concentrations, Wortmannin can also inhibit other kinases. stemcell.com This includes members of the PI3K-related kinase (PIKK) family, such as the mammalian target of rapamycin (B549165) (mTOR) and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). stemcell.com Furthermore, it has been shown to inhibit polo-like kinases (PLK1 and PLK3) and, to a lesser extent, myosin light-chain kinase (MLCK) and mitogen-activated protein kinase (MAPK). stemcell.comnih.gov

Table 1: Inhibitory Activity of Wortmannin on Various Kinases

| Kinase Target | IC₅₀ Value | Assay Type | Reference(s) |

|---|---|---|---|

| Phosphoinositide 3-Kinase (PI3K) | 2-4 nM | In Vitro Kinase Assay | rearus.ru |

| Polo-like Kinase 1 (PLK1) | 24 nM | In Vitro Kinase Assay | stemcell.comnih.gov |

| Polo-like Kinase 3 (PLK3) | 49 nM | In Vitro Kinase Assay | stemcell.com |

| Mammalian Target of Rapamycin (mTOR) | Inhibited at high concentrations | Cell-Based/In Vitro | stemcell.com |

| DNA-PKcs | Inhibited at high concentrations | Cell-Based/In Vitro | stemcell.com |

Flow Cytometry for Cellular Processes (e.g., Apoptosis, ROS Generation)

Flow cytometry is a powerful technique for analyzing cellular characteristics on a single-cell basis. It has been instrumental in elucidating the effects of Wortmannin on critical cellular processes such as apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS). nih.govmdpi.com

Studies using MCF-7 breast cancer cells treated with Wortmannin have employed flow cytometry to quantify apoptosis. nih.govresearchgate.net Using dyes like Yo-PRO®-1 and propidium (B1200493) iodide, researchers demonstrated that Wortmannin induces apoptosis in a dose-dependent manner. For instance, after a 24-hour treatment, the percentage of early apoptotic cells increased from 4.44% to 36.38% as the Wortmannin concentration was raised, compared to just 0.21% in the control group. nih.gov

Flow cytometry is also used to measure intracellular ROS levels using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCF-DA). nih.govmdpi.com Research has shown that Wortmannin treatment significantly increases ROS generation in various cell lines, including MCF-7 and melanoma cells. nih.govnih.gov This elevation in ROS is considered a key event in Wortmannin-induced apoptosis. nih.govnih.govspandidos-publications.com

Table 2: Flow Cytometry Analysis of Wortmannin-Treated MCF-7 Cells

| Treatment Concentration | Duration | Cellular Process Analyzed | Key Finding | Reference(s) |

|---|---|---|---|---|

| 50 nM - 2 µM | 24 hours | Apoptosis | Dose-dependent increase in early (4.44% to 36.38%) and total apoptotic cells. | nih.govresearchgate.net |

| Various | 24 hours | ROS Generation | Significant increase in intracellular ROS levels compared to controls. | nih.gov |

Western Blotting for Protein Phosphorylation and Expression Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it ideal for studying the effects of Wortmannin on cellular signaling pathways. This method has been extensively used to analyze Wortmannin's impact on protein phosphorylation and the expression levels of key regulatory proteins. researchgate.netnih.gov

As a potent PI3K inhibitor, Wortmannin's most well-documented effect is the downstream inhibition of the PI3K/Akt signaling pathway. Western blot analyses consistently show that Wortmannin treatment leads to a marked decrease in the phosphorylation of Akt at key residues such as Serine473 and Threonine308. cellsignal.comnih.gov This, in turn, affects the phosphorylation status of Akt substrates, including Glycogen (B147801) Synthase Kinase 3 (GSK-3). cellsignal.com

Furthermore, Western blotting has revealed Wortmannin's influence on proteins involved in apoptosis. researchgate.net In some cell types, treatment with Wortmannin has been shown to alter the expression of Bcl-2 family proteins (such as Bax, Bak, and Bcl-2) and lead to the cleavage and activation of Caspase-3, a key executioner of apoptosis. researchgate.net It has also been shown to reduce the antigen-stimulated phosphorylation of Phospholipase Cγ1 (PLCγ1). nih.gov

Table 3: Effect of Wortmannin on Protein Phosphorylation and Expression

| Target Protein | Effect Observed | Cell Type | Reference(s) |

|---|---|---|---|

| Phospho-Akt (Ser473) | Decreased | Jurkat, Melanoma (A-375) | cellsignal.comnih.gov |

| Phospho-Akt (Thr308) | Decreased | Jurkat, Melanoma (A-375) | cellsignal.comnih.gov |

| Total Akt | Unaffected | Jurkat, Melanoma (A-375) | cellsignal.comnih.gov |

| Phospho-GSK-3α/β (Ser21/9) | Decreased | Jurkat | cellsignal.com |

| Phospho-PLCγ1 | Decreased | RBL-2H3 Mast Cells | nih.gov |

| Cleaved Caspase-3 | Increased | AD-iPSCs | researchgate.net |

| iNOS | Increased (with LPS) | Murine Macrophages | nih.gov |

Pulsed-Field Gel Electrophoresis (PFGE) for DNA Damage Assessment

Pulsed-field gel electrophoresis (PFGE) is a specialized gel electrophoresis technique for separating large DNA molecules, making it a valuable tool for directly quantifying DNA double-strand breaks (DSBs). nih.govnih.govresearchgate.net This method has been employed to investigate the ability of Wortmannin to induce this severe form of DNA damage.

Research utilizing PFGE has demonstrated that Wortmannin can induce the accumulation of DSBs. nih.govresearchgate.net In a study using DNA-PK-deficient severe combined immunodeficient (SCID) mouse cells, treatment with Wortmannin led to a time-dependent increase in fragmented DNA released from the origin in the PFGE gel, indicating the formation of DSBs. nih.govresearchgate.net The maximal accumulation of these breaks was observed approximately 4 hours after treatment. nih.govresearchgate.net These findings suggest that Wortmannin's cellular toxicity may be partly due to the induction of spontaneous DSBs, potentially through the inhibition of DNA damage repair kinases like ATM and DNA-PK. nih.govresearchgate.net For example, treatment with 20 μM and 50 μM of Wortmannin was found to induce DNA damage equivalent to that caused by 0.37 and 0.69 Gy of γ-ray radiation, respectively. nih.govresearchgate.net

Fluorescence Microscopy for Subcellular Localization and Morphological Changes

Fluorescence microscopy is a vital tool for visualizing the subcellular localization of proteins and observing morphological changes within cells in response to various stimuli. nih.govumt.edu This technique has been used to study the cellular effects of Wortmannin, particularly in the context of apoptosis and DNA damage.

The induction of apoptosis by Wortmannin is accompanied by distinct morphological alterations. nih.gov Fluorescence microscopy allows for the direct visualization of these changes, which include chromatin condensation, nuclear fragmentation, and membrane blebbing—all hallmark features of apoptosis. nih.gov Furthermore, this technique is used to visualize the formation of γH2AX foci within the nucleus. nih.govresearchgate.net Histone H2AX is phosphorylated at sites of DSBs, and the resulting foci, which can be detected with specific fluorescent antibodies, serve as a reliable marker for DNA damage. nih.govresearchgate.net Studies have confirmed the presence of these foci in cells treated with Wortmannin, corroborating the findings from PFGE assays that the compound induces DSBs. nih.govresearchgate.net

Future Research Directions and Biotechnological Potential

Advances in Fungal Biosynthetic Pathway Engineering

The production of Wortmannin (B1684655) in its native host, Penicillium funiculosum, is, like many fungal secondary metabolites, often limited by complex regulatory networks and the challenge of culturing the producing organism under optimal conditions. The genes responsible for the biosynthesis of such complex molecules are typically organized in biosynthetic gene clusters (BGCs). nih.gov While the complete BGC for Wortmannin has not been fully elucidated, research into the biosynthesis of similar furanosteroids, such as demethoxyviridin (B1670237), has identified a cluster of 19 genes, including multiple cytochrome P450 monooxygenases, responsible for its production. nih.gov This provides a roadmap for identifying and characterizing the Wortmannin BGC.

Future advancements in this area will likely leverage powerful genetic engineering tools like CRISPR/Cas9 to manipulate the Wortmannin BGC in Penicillium funiculosum or a heterologous host. nih.govbiorxiv.org Key strategies may include:

Promoter Engineering: Replacing native promoters with strong, constitutive promoters to enhance the expression of key biosynthetic genes. mdpi.com

Gene Overexpression: Increasing the copy number of rate-limiting enzyme-coding genes within the pathway. mdpi.com

Pathway Interruption: Deleting genes of competing metabolic pathways to redirect precursor flux towards Wortmannin biosynthesis. mdpi.com

Heterologous Expression: Transferring the entire Wortmannin BGC into a more tractable fungal host, such as Aspergillus oryzae, which is well-characterized and amenable to industrial-scale fermentation. mdpi.com

Challenges remain in understanding the intricate regulatory networks that govern BGC expression, including the role of transcription factors and epigenetic modifications. nih.gov Overcoming these hurdles will be crucial for the cost-effective and scalable production of Wortmannin and its analogues for further research and development.

Design and Synthesis of Novel, More Selective Analogues

A significant obstacle in the clinical translation of Wortmannin is its lack of specificity, as it inhibits all Class I, II, and III PI3Ks, and at higher concentrations, other related kinases like mTOR and DNA-PK. wikipedia.orggoogle.com This broad activity profile contributes to its cellular toxicity. nih.gov Consequently, a major focus of future research is the design and synthesis of novel Wortmannin analogues with improved selectivity and better pharmacological properties.

Researchers have explored various modifications to the Wortmannin scaffold. For instance, the synthesis of new C-11 esters of Wortmannin has been shown to increase its inhibitory activity against PI3K and enhance cytotoxicity in leukemia cell lines. aacrjournals.org Another promising approach involves the opening of the reactive furan (B31954) ring of 17-hydroxywortmannin (B26595) with amines. This modification has yielded compounds with greater stability, improved aqueous solubility, and a larger therapeutic index. mdpi.comnih.govnih.gov One such ring-opened analogue, compound 13, which contains a basic amine group, has demonstrated significantly increased PI3K inhibitory potency and greater efficacy in nude mouse xenograft models. mdpi.comnih.govnih.gov

Future efforts will likely involve a combination of rational drug design, guided by the crystal structure of the PI3K-Wortmannin complex, and combinatorial chemistry to generate libraries of novel analogues. The covalent modification of Lys-802 in the ATP-binding pocket of PI3K by Wortmannin provides a key interaction to consider in the design of more specific inhibitors. nih.gov The goal is to develop analogues that can selectively target specific PI3K isoforms that are dysregulated in particular diseases, thereby minimizing off-target effects and enhancing the therapeutic window.

| Wortmannin Analogue | Modification | Improved Properties | Reference |

| C-11 Esters | Esterification at the C-11 position | Increased PI3K inhibition and cytotoxicity | aacrjournals.org |

| 17-hydroxywortmannin | Hydroxylation at the C-17 position | Precursor for further derivatization | mdpi.comnih.gov |

| Ring-opened analogues (e.g., compound 13) | Opening of the furan ring with amines | Greater stability, aqueous solubility, and therapeutic index | mdpi.comnih.govnih.gov |

| PX-866 | A clinically investigated analogue | Improved stability and pharmacological properties | nih.gov |

Exploration of New Biological Activities and Therapeutic Applications in Preclinical Research

The well-established role of the PI3K pathway in cell growth, proliferation, and survival has made Wortmannin a valuable tool in cancer research. Preclinical studies have demonstrated its potential in various cancer types. For instance, Wortmannin has been shown to inhibit cell growth and induce apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. nih.gov It also exhibits anticancer activity in oral cancer cell lines by targeting the PI3K, AKT, and mTOR pathways. nih.gov

A particularly promising area of research is the use of Wortmannin and its analogues as radiosensitizers. Wortmannin inhibits DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks induced by radiotherapy. nih.gov This inhibition enhances the efficacy of radiation treatment. To overcome the challenges of Wortmannin's poor solubility and stability, a nanoparticle formulation (NP Wtmn) has been developed, which has shown to be a more effective radiosensitizer than cisplatin (B142131) in vitro and in vivo in murine xenograft models. nih.gov Wortmannin has also been shown to enhance the antitumor activity of gemcitabine (B846) in pancreatic cancer models. nih.gov

Beyond cancer, the anti-inflammatory properties of Wortmannin suggest its potential in other therapeutic areas. google.com For example, it has been shown to inhibit osteoclastic bone resorption in vitro, indicating a potential application in the treatment of bone diseases. nih.gov While less explored, the potential anti-parasitic and neurological effects of PI3K pathway modulation could also be avenues for future investigation. The anti-parasitic drug ivermectin has been shown to exert some of its effects through the PI3K/AKT pathway, suggesting that direct inhibitors like Wortmannin could be explored in this context. nih.gov

Q & A

Q. What is the mechanism of action of Wortmannin as a PI3-kinase inhibitor, and how can this be experimentally validated?

Wortmannin inhibits PI3-kinase by covalently binding to its catalytic subunit (p110) at lysine residue 802, irreversibly blocking ATP binding. Methodological validation includes:

- Kinase activity assays : Measure PI3K activity via lipid kinase assays using substrates like phosphatidylinositol (4,5)-bisphosphate (PIP2) .

- Structural analysis : X-ray crystallography or molecular docking studies to confirm binding interactions .

- Cellular validation : Monitor downstream targets (e.g., Akt phosphorylation) using Western blotting in PI3K-dependent cell lines .

Q. What analytical methods are recommended to confirm the purity and stability of Wortmannin in research settings?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) and compare retention times to certified reference standards .

- TLC : Silica gel plates with solvent systems (e.g., chloroform:methanol 9:1) to assess degradation products .

- Validation : Include spiked samples and stability tests under varying temperatures (-20°C vs. 4°C) and light exposure .

Q. What safety protocols are critical when handling Wortmannin in laboratory experiments?

- PPE : Gloves, lab coats, and goggles due to acute dermal and inhalation toxicity (WGK 3 classification) .

- Storage : Protect from light, store at -20°C in DMSO (10 mM stock), and avoid repeated freeze-thaw cycles .

- Waste disposal : Incinerate or use chemical inactivation (e.g., alkaline hydrolysis) for contaminated materials .

Advanced Research Questions

Q. How can researchers optimize Wortmannin’s specificity in complex signaling pathways to minimize off-target effects?

- Dose-response profiling : Use IC50 curves (typically 10–100 nM for PI3K) and compare with structurally unrelated inhibitors (e.g., LY294002) .

- Genetic knockouts : CRISPR/Cas9 deletion of PI3K isoforms (e.g., p110α vs. p110β) to isolate pathway-specific effects .

- Proteomic screening : Identify off-target kinases via ATP-competitive pulldown assays or kinome-wide profiling .

Q. How should discrepancies in Wortmannin’s reported efficacy across different cell lines or models be addressed?

- Cell line characterization : Verify genetic backgrounds (e.g., PTEN status) and PI3K isoform expression via qPCR .

- Microenvironment controls : Standardize serum conditions, as growth factors (e.g., IGF-1) modulate PI3K activity .

- Complementary assays : Combine pharmacological inhibition with RNAi to confirm on-target effects .

Q. What computational models are effective in predicting Wortmannin’s off-target interactions and metabolic stability?

- Molecular docking : Simulate binding affinities to non-PI3K targets (e.g., mTOR, DNA-PK) using AutoDock Vina .

- Quantitative structure-activity relationship (QSAR) : Train models on kinase inhibition datasets to predict cross-reactivity .

- Metabolic stability assays : Use liver microsomes or cytochrome P450 isoforms to assess degradation pathways .

Q. How can multi-omics data be integrated to elucidate Wortmannin’s pleiotropic effects in cancer research?

- Transcriptomics : RNA-seq to identify PI3K-dependent gene clusters (e.g., FOXO, HIF-1α targets) .

- Proteomics : TMT labeling or SILAC to quantify phosphorylation changes in PI3K-Akt-mTOR pathways .

- Metabolomics : LC-MS profiling of glycolytic intermediates to assess Warburg effect modulation .

Taxonomic and Methodological Considerations

Q. How can researchers resolve taxonomic ambiguities in Penicillium funiculosum strains used for Wortmannin production?

- Genomic sequencing : Compare housekeeping genes (e.g., β-tubulin, calmodulin) to type strains .

- Secondary metabolite profiling : Use HPLC-MS to confirm strain-specific production of Wortmannin versus related compounds (e.g., 11-desacetoxy-Wortmannin) .

- Morphological analysis : Assess conidial structures and colony morphology on standardized media (e.g., CYA, MEA) .

Q. What experimental designs mitigate batch-to-batch variability in Wortmannin sourced from different Penicillium funiculosum cultures?

- Batch documentation : Require Certificates of Analysis (COA) with HPLC purity (>95%) and LC-MS metabolite fingerprints .

- Biological replication : Use multiple production batches in parallel experiments to control for variability .

- Positive controls : Include reference inhibitors (e.g., LY294002) in all assays to normalize activity .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility when using Wortmannin in autophagy or apoptosis studies?

- Concentration validation : Pre-test stocks via dose-response curves (e.g., LC3-II accumulation for autophagy) .

- Solvent controls : Include DMSO vehicle controls at equivalent concentrations (e.g., 0.1% v/v) .

- Metadata reporting : Document storage duration, freeze-thaw cycles, and lot numbers in methods sections .